2-Methyloxetane-2-carboxylic acid

Description

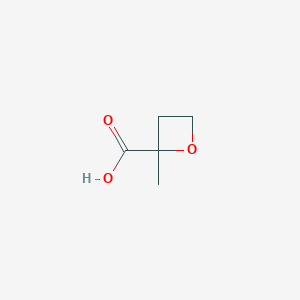

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyloxetane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(4(6)7)2-3-8-5/h2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHHPSLZRBPPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621870 | |

| Record name | 2-Methyloxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305207-92-4 | |

| Record name | 2-Methyloxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Methyloxetane 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of 2-Methyloxetane-2-carboxylic Acid Derivatives

The carboxylic acid moiety of this compound can be converted into a range of derivatives, such as esters, amides, and acid chlorides. These derivatives undergo nucleophilic acyl substitution, a fundamental reaction class in organic chemistry. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in a net substitution. libretexts.orgvanderbilt.eduuomustansiriyah.edu.iq

Reactivity Trends of Carboxylic Acid Derivatives in the Oxetane (B1205548) Context

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a well-established hierarchy. libretexts.org This trend is primarily governed by the ability of the substituent on the acyl group to function as a leaving group and its electronic effect on the electrophilicity of the carbonyl carbon. ijesm.co.in In the context of this compound derivatives, the same general principles apply.

Generally, the order of reactivity is as follows:

Acid Chlorides > Acid Anhydrides > Thioesters > Esters > Amides > Carboxylate vanderbilt.edulibretexts.orglibretexts.org

This trend can be rationalized by considering the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org For instance, a chloride ion is a much weaker base than an alkoxide ion, making acid chlorides significantly more reactive than esters. libretexts.org Resonance stabilization also plays a crucial role. Amides are the least reactive among the neutral derivatives due to significant resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. vanderbilt.edu

The presence of the oxetane ring in this compound derivatives is not expected to dramatically alter this fundamental reactivity trend. However, the steric hindrance imposed by the methyl group and the oxetane ring at the α-position might influence the rate of nucleophilic attack compared to less substituted analogues.

Table 1: General Reactivity Order of Carboxylic Acid Derivatives

| Derivative | General Structure | Leaving Group | Relative Reactivity |

| Acid Chloride | R-COCl | Cl⁻ | Very High |

| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |

| Ester | R-COOR' | R'O⁻ | Moderate |

| Amide | R-CONH₂ | NH₂⁻ | Low |

This table illustrates the general reactivity trend, which is applicable to derivatives of this compound.

Mechanism of Hydrolysis and Esterification

Hydrolysis: The hydrolysis of esters derived from this compound back to the parent carboxylic acid can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemistrysteps.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule regenerate the carboxylic acid and the acid catalyst. youtube.commasterorganicchemistry.com All steps in this process are reversible. chemistrysteps.commasterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide ion and forming the carboxylic acid. The alkoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol molecule. chemistrysteps.commasterorganicchemistry.com

Esterification: The most common method for converting this compound into its corresponding esters is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through a series of equilibrium steps, starting with the protonation of the carbonyl oxygen to increase its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in excess, or the water formed is removed from the reaction mixture. masterorganicchemistry.com

Ring-Opening Transformations of the 2-Methyloxetane (B110119) Moiety

The strained four-membered ring of the 2-methyloxetane moiety is susceptible to cleavage under various conditions, leading to a range of synthetically useful transformations.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the oxygen atom of the oxetane ring can be protonated, making it a better leaving group. libretexts.orgkhanacademy.org This activation facilitates nucleophilic attack on one of the ring carbons. The regioselectivity of this attack depends on the substitution pattern of the oxetane. For a tertiary carbon, as is the case in this compound, the reaction can proceed through a mechanism with significant Sₙ1 character. libretexts.orgstackexchange.com The positive charge in the transition state is better stabilized at the more substituted carbon. Consequently, the nucleophile will preferentially attack the tertiary carbon (C2). libretexts.orgyoutube.com This leads to the formation of a product where the nucleophile is attached to the carbon that was part of the methyl and carboxylic acid-bearing center.

Nucleophile-Induced Ring-Opening Reactions and Regioselectivity

Strong nucleophiles can also induce the ring-opening of oxetanes, even without acid catalysis, although the reaction is generally less facile than with epoxides. The regioselectivity of nucleophile-induced ring-opening is often governed by sterics, with the nucleophile attacking the less sterically hindered carbon of the oxetane ring in an Sₙ2-like manner. youtube.com However, in the case of this compound, the electronic influence of the carboxylate group can play a significant role. For certain nucleophiles, attack at the quaternary center (C2) might be observed, especially if the reaction conditions favor chelation or other electronic effects. The specific outcome will depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Isomerization Pathways Involving Oxetane Ring Cleavage

An intriguing aspect of oxetane-carboxylic acids is their propensity to undergo isomerization. It has been observed that some oxetane-carboxylic acids can isomerize into lactones upon standing at room temperature or with gentle heating, without the need for an external catalyst. nih.gov This process involves an intramolecular nucleophilic attack of the carboxyl group's oxygen onto one of the oxetane ring carbons. For this compound, this would involve the carboxylate oxygen attacking one of the methylene (B1212753) carbons of the oxetane ring. This intramolecular Sₙ2 reaction would lead to the cleavage of a C-O bond in the oxetane ring and the formation of a new, more stable five- or six-membered lactone ring. nih.gov Computational studies have suggested that this isomerization can be autocatalyzed by other molecules of the carboxylic acid. ic.ac.uk

Table 2: Summary of Ring-Opening Reactions

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Predominant Regioselectivity |

| Acid-Catalyzed Ring-Opening | Strong Acid (e.g., H₂SO₄) | Protonation of oxetane oxygen, Sₙ1-like character | Attack at the more substituted carbon (C2) |

| Nucleophile-Induced Ring-Opening | Strong Nucleophile | Sₙ2-like attack | Generally at the less hindered carbon, but can be influenced by electronics |

| Isomerization | Heat or spontaneous | Intramolecular nucleophilic attack by the carboxyl group | Formation of a lactone |

Decarboxylation Pathways of this compound

The cleavage of the C-C bond in decarboxylation reactions represents a powerful strategy for the generation of radical intermediates. In the context of this compound, these reactions are pivotal for accessing the corresponding 2-methyloxetanyl radical, a versatile intermediate for further chemical transformations.

Photoredox-Catalyzed Decarboxylation Mechanisms and Scope

Visible-light photoredox catalysis has emerged as a mild and efficient method for the hydrodecarboxylation of carboxylic acids, including those derived from oxetane structures. researchgate.netresearchgate.net This approach provides an alternative to traditional methods that may require harsh conditions. The general mechanism for the photoredox-catalyzed decarboxylation of a carboxylic acid, such as this compound, typically involves the following key steps. nih.gov Initially, the carboxylic acid is deprotonated by a base to form the corresponding carboxylate. nih.gov This carboxylate then undergoes a single-electron transfer (SET) to a photoexcited catalyst, resulting in the formation of an acyloxyl radical. nih.govsioc.ac.cn This acyloxyl radical is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and generating a carbon-centered radical, in this case, the 2-methyloxetanyl radical. nih.gov The final step involves the quenching of this radical intermediate, often through a hydrogen atom transfer (HAT) from a suitable donor, to yield the final product. nih.gov

The scope of photoredox-catalyzed decarboxylation is broad, encompassing primary, secondary, and tertiary carboxylic acids. nih.gov While research has been conducted on 2-aryl oxetane 2-carboxylic acids researchgate.netresearchgate.net, the principles are applicable to alkyl-substituted variants like this compound. The efficiency and outcome of the reaction can be influenced by the choice of photocatalyst, base, solvent, and hydrogen atom donor. nih.gov For instance, the use of an acridinium (B8443388) photooxidant with a disulfide co-catalyst has been shown to be effective for a range of carboxylic acids. nih.gov

Radical Intermediates in Decarboxylative Processes

The central reactive species in the decarboxylative processes of this compound is the 2-methyloxetanyl radical. However, in broader contexts such as combustion chemistry, radical intermediates are typically formed through hydrogen abstraction from the 2-methyloxetane ring. nih.govnih.gov This process can lead to four distinct 2-methyloxetanyl radical isomers, depending on the site of hydrogen abstraction. nih.govnsf.gov These radical isomers are key intermediates that can undergo a variety of subsequent reactions. nih.govnih.gov

The formation of these different radical isomers is a critical consideration, as their structure dictates their subsequent reactivity, including unimolecular decomposition pathways and reactions with molecular oxygen. nih.govacs.org The radical center's position relative to the oxygen atom in the oxetane ring significantly influences the stability and reaction pathways of the radical. acs.org

Thermolytic and Oxidative Reactivity of 2-Methyloxetane Systems

The reactivity of 2-methyloxetane systems under thermal and oxidative conditions is largely governed by the behavior of the 2-methyloxetanyl radicals. These radicals can undergo a series of reactions, including ring-opening and oxidation, which are crucial in understanding the decomposition and combustion chemistry of this class of compounds.

Unimolecular Reaction Pathways of 2-Methyloxetanyl Radicals

The unimolecular decomposition of 2-methyloxetanyl radicals typically proceeds through ring-opening, followed by β-scission to yield smaller, more stable molecules like alkenes and carbonyls. acs.org The preferred pathway for ring-opening is consistently the scission of a C-O bond, which is generally more energetically favorable than C-C bond scission. acs.org

For the different isomers of the 2-methyloxetanyl radical, distinct decomposition pathways have been identified. acs.org For instance, the 2-methyloxetan-2-yl radical (R1) can decompose to form propene and a formyl radical or acrolein and a methyl radical. acs.org The 2-methyloxetan-3-yl radical (R2) has pathways leading to acrolein and a methyl radical, acetaldehyde (B116499) and a vinyl radical, or butadiene and a hydroxyl radical. acs.org The lowest energy pathway for the R2 radical involves ring-opening to a but-2-en-3-oxy radical, followed by a hydrogen transfer and subsequent loss of a hydroxyl radical to form butadiene. acs.org

The specific products and their relative yields are dependent on the initial radical isomer and the reaction conditions, such as temperature. nih.gov

Kinetics and Products of Cl-initiated Oxidation

The chlorine-atom-initiated oxidation of 2-methyloxetane provides valuable insights into its atmospheric and combustion chemistry. nih.govnih.gov In experimental studies, the reaction is typically conducted under pseudo-first-order conditions to investigate the reactions of the 2-methyloxetanyl radicals with oxygen. nih.govnih.gov

The oxidation process begins with the abstraction of a hydrogen atom from 2-methyloxetane by a chlorine atom, generating one of the four possible 2-methyloxetanyl radical isomers. nih.gov These radicals then react with molecular oxygen. The products detected from these reactions provide a window into the complex reaction network.

Experiments conducted at 6 Torr and at temperatures of 650 K and 800 K have identified several products resulting from the unimolecular decomposition of the 2-methyloxetanyl radicals. nih.gov The relative yields of these products were observed to change with temperature. nih.gov

Table 1: Products from the Unimolecular Decomposition of 2-Methyloxetanyl Radicals in Cl-initiated Oxidation

| Product | Observation Temperature | Temperature Dependence of Yield |

|---|---|---|

| Ethene | 650 K and 800 K | Increased with temperature |

| Propene | 650 K and 800 K | Remained nearly constant |

| Ketene | 800 K only | - |

| 1,3-Butadiene | 650 K and 800 K | Increased with temperature |

| Methyl Radical | 650 K and 800 K | Not specified |

| Formaldehyde | 650 K and 800 K | Not specified |

| Acrolein | 650 K and 800 K | Not specified |

Data sourced from Cl-initiated oxidation experiments of 2-methyloxetane. nih.gov

These product studies, combined with computational analysis of the potential energy surfaces, are essential for developing detailed chemical kinetic models for the oxidation of 2-methyloxetane. nih.govnih.gov

Advanced Characterization and Computational Studies of 2 Methyloxetane 2 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups of 2-Methyloxetane-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for assigning the connectivity of all atoms.

The ¹H NMR spectrum is expected to show distinct signals for the methyl and methylene (B1212753) protons of the oxetane (B1205548) ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, though its exact position is sensitive to solvent and concentration. princeton.edu

In ¹³C NMR spectroscopy, the carboxyl carbon is readily identified by its characteristic resonance in the 165-185 ppm region. pressbooks.pub Saturated aliphatic acids typically appear toward the downfield end of this range. pressbooks.pub The quaternary carbon of the oxetane ring, bonded to the oxygen, methyl group, and carboxyl group, would also have a distinct chemical shift. The other carbons of the oxetane ring and the methyl group would appear in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for this molecule. Since the carboxyl carbon has no directly attached protons, an HMBC experiment would be crucial to confirm its assignment by showing correlations to the protons on the adjacent methyl group and the methylene groups of the oxetane ring. princeton.edu This technique relies on the coupling between protons and carbons separated by two or three bonds. princeton.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid Proton | ¹H | 10 - 13 | Broad singlet, position is concentration and solvent dependent. pressbooks.pub |

| Oxetane Methylene Protons | ¹H | ~4.5 - 5.0 | Protons on the carbon adjacent to the ether oxygen. |

| Oxetane Methylene Protons | ¹H | ~2.5 - 3.0 | Protons on the carbon beta to the ether oxygen. |

| Methyl Protons | ¹H | ~1.5 | Singlet, adjacent to a quaternary center. |

| Carboxyl Carbon | ¹³C | 165 - 185 | Saturated acids are typically at the downfield end of this range. pressbooks.pub |

| Quaternary Oxetane Carbon | ¹³C | 70 - 90 | Bonded to oxygen. |

| Methylene Oxetane Carbons | ¹³C | 20 - 70 | Shielded aliphatic carbons. |

| Methyl Carbon | ¹³C | 15 - 25 | Aliphatic methyl group. |

Note: The values in this table are approximate ranges based on typical shifts for similar functional groups and structures.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak can be readily observed.

Under harder ionization conditions, such as electron impact (EI), the molecule undergoes characteristic fragmentation. For carboxylic acids, prominent fragmentation pathways include the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.org The fragmentation of the oxetane ring itself can also occur. The initial ionization process creates a molecular ion, which then breaks down into smaller, charged fragments. docbrown.info The most abundant fragment ion is designated as the base peak with a relative intensity of 100. docbrown.info

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| M - 17 | [M - OH]⁺ | OH | Loss of the hydroxyl radical from the carboxylic acid group. libretexts.org |

| M - 45 | [M - COOH]⁺ | COOH | Loss of the carboxyl radical, a common fragmentation for carboxylic acids. libretexts.org |

| M - 18 | [M - H₂O]⁺ | H₂O | Loss of a water molecule, which can occur in compounds with a carboxyl group. nih.gov |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | - | Cleavage of the isopropyl group or formation of an acylium ion. docbrown.info |

Note: 'M' represents the molecular ion of this compound.

Infrared (IR) spectroscopy is an effective technique for identifying the key functional groups within this compound due to their characteristic vibrational frequencies. The most distinguishable feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. pressbooks.pub This broadening is a result of extensive hydrogen bonding between molecules. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl C=O | Stretch | 1710 - 1760 | Strong |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium |

| Oxetane Ether C-O | Stretch | ~1100 | Medium-Strong |

| Carboxylic Acid O-H | Bend | 1395 - 1440 | Medium |

Source: Data compiled from typical IR absorption ranges for organic functional groups. pressbooks.pubdocbrown.infolibretexts.org

Computational Chemistry Applications

Computational chemistry provides theoretical insights into the behavior and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can be employed to predict its geometric parameters (bond lengths and angles), vibrational frequencies for comparison with experimental IR spectra, and NMR chemical shifts.

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. For instance, it can be used to model the acid-catalyzed esterification of the carboxyl group or the ring-opening reactions of the oxetane moiety. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can determine reaction barriers, providing insight into the kinetics and thermodynamics of potential transformations. nih.gov Electronic properties such as ionization potential (IP) and electron affinity (EA) can also be calculated to understand the molecule's redox behavior. researchgate.net

Potential Energy Surface (PES) calculations are used to map the energy of a molecular system as a function of its geometry. For this compound, a PES can be constructed to analyze complex reaction pathways, such as those involving the strained oxetane ring. These calculations are crucial for understanding reactions that may have multiple possible outcomes or involve unstable intermediates. nih.gov

By mapping the minimum-energy pathway from reactants to products, a PES can identify transition states and intermediates, providing a detailed picture of the reaction coordinate. dtic.mil This is particularly useful for analyzing processes like thermal decomposition or rearrangement, where the molecule might follow a complex trajectory on the energy surface. For reactions with multiple steps or competing pathways, the PES can help predict the most likely reaction channel. nih.gov

Theoretical Modeling of Ring Strain and Conformational Dynamics of Oxetanes

The four-membered ring structure of oxetane results in significant ring strain, a key factor influencing its chemical reactivity and conformation. Theoretical and computational studies have been instrumental in quantifying this strain and elucidating the dynamic conformational behavior of the oxetane ring system.

The ring strain energy of the parent, unsubstituted oxetane is calculated to be approximately 106 kJ/mol (25.3-25.5 kcal/mol). researchgate.netnih.gov This value is substantial, comparable to that of oxirane (epoxide) at ~27.3 kcal/mol, and significantly higher than that of the five-membered tetrahydrofuran (B95107) (THF) ring, which has a much lower strain energy of about 5.6 kcal/mol. researchgate.netnih.gov This inherent strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral angle of 109.5°. Experimental X-ray data and computational models show the bond angles in oxetane to be approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). acs.org The strained C–O–C bond angle is notable as it exposes the oxygen's lone pair of electrons, enhancing its capacity as a hydrogen-bond acceptor. nih.govacs.org

Table 1: Comparative Ring Strain and Structural Properties of Cyclic Ethers

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | C-O-C Bond Angle (°) |

|---|---|---|---|

| Oxirane | 3 | ~27.3 | ~60 |

| Oxetane | 4 | ~25.5 | ~90.2 |

| Tetrahydrofuran (THF) | 5 | ~5.6 | ~108 |

Contrary to early assumptions of a planar structure, computational studies have established that the oxetane ring adopts a non-planar, puckered conformation to alleviate torsional strain from eclipsing interactions between adjacent hydrogen atoms. acs.org For unsubstituted oxetane, a small puckering angle of 8.7° was calculated from X-ray analysis at 140 K. nih.gov The introduction of substituents onto the ring generally increases these unfavorable eclipsing interactions, leading to a more pronounced pucker. acs.org For instance, X-ray crystallography revealed a larger puckering angle of 16° in a substituted oxetane derivative. acs.org

The conformational dynamics of oxetanes are characterized by a double-minimum potential energy surface for the ring-puckering motion, with a specific energy barrier to ring inversion. A variety of sophisticated computational methods, including ab initio molecular orbital (MO) theory, Møller-Plesset perturbation theory (MP2 and MP4), and Density Functional Theory (DFT), have been employed to model these properties. acs.orgrsc.orgcolab.ws DFT functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) and 6-311++G(d,p), have been successfully used to investigate the geometry and reaction pathways of oxetane derivatives. rsc.orgacs.org These theoretical models are crucial for predicting the conformational preferences of substituted oxetanes, such as this compound, where the steric and electronic effects of the methyl and carboxylic acid groups at the C2 position dictate the equilibrium conformation of the ring.

Table 2: Selected Computational and Experimental Data for Oxetane

| Property | Value | Method/Source | Reference |

|---|---|---|---|

| Puckering Angle | 8.7° | X-ray (140 K) | nih.gov |

| C-O Bond Length | 1.46 Å | X-ray (90 K) | acs.org |

| C-C Bond Length | 1.53 Å | X-ray (90 K) | acs.org |

| Ring Inversion Barrier (for 1,1-difluorocyclobutane) | 231 cm⁻¹ | Computational | colab.ws |

Applications of 2 Methyloxetane 2 Carboxylic Acid in Contemporary Chemical Research

Building Block for Complex Molecular Architectures

The rigid, three-dimensional nature of the oxetane (B1205548) ring has become increasingly appreciated in medicinal chemistry and organic synthesis. Carboxylic acids, in general, are highly versatile functional groups that serve as fundamental building blocks for a wide array of chemical transformations. researchgate.netmolport.comunc.edu The presence of the carboxylic acid group on the 2-methyloxetane (B110119) scaffold provides a convenient handle for elaboration into more complex molecular structures.

Integration into Bioactive Molecules and Pharmaceutical Intermediates

The oxetane motif is increasingly utilized in drug design as a bioisostere for carbonyl groups and to enhance physicochemical properties such as aqueous solubility and metabolic stability. nih.govacs.org Oxetane-containing compounds are key intermediates in the synthesis of various pharmaceutical agents. researchgate.netjocpr.comgoogle.com 2-Methyloxetane-2-carboxylic acid serves as a prime candidate for incorporation into such molecules. The carboxylic acid function can be readily converted into amides, esters, or other functional groups, allowing for its covalent attachment to a parent drug molecule or a pharmacophore.

For example, the synthesis of novel structural analogues of beta-lactam antibiotics has involved coupling various carboxylic acids to the core molecule to explore new antibacterial agents. nih.gov While direct examples involving this compound are not prevalent in readily available literature, its structure is well-suited for such synthetic campaigns aimed at producing new bioactive candidates. The strained ring system it provides can impart unique conformational constraints on the resulting molecule, which can be beneficial for binding to biological targets.

Synthesis of Oxetane-Containing Amino Acids and Peptide Mimetics

Non-natural amino acids are critical components in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. masterorganicchemistry.com The synthesis of novel amino acids containing cyclic scaffolds is a major area of focus. acs.org Oxetane amino acids, for instance, have been developed as unique building blocks for modifying peptides. rsc.org

This compound is an ideal precursor for the synthesis of a substituted, oxetane-containing amino acid. A standard synthetic route, such as a Curtius or Hofmann rearrangement starting from the carboxylic acid, could be employed to install an amine group, thereby yielding an oxetane-based alpha-amino acid. These conformationally constrained amino acids can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. rsc.org The resulting peptide mimetics would feature the rigid oxetane unit, which can help to lock the peptide backbone into a specific conformation, a strategy often used to enhance binding affinity and selectivity for a target receptor or enzyme.

Contributions to Polymer Science and Material Development

The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization (ROP), a process that is central to the synthesis of polyethers. This reactivity is a cornerstone of its utility in polymer science. researchgate.net

Ring-Opening Polymerization of Oxetane Monomers

The ring-opening polymerization of oxetanes is a well-established method for producing polyethers. Research on the polymerization of 2-methyloxetane, a closely related compound, has demonstrated that it can undergo cationic ring-opening polymerization to yield poly(2-methyloxetane). documentsdelivered.com This process typically involves the use of a cationic initiator that attacks the oxygen atom of the oxetane ring, leading to ring cleavage and subsequent propagation as the resulting cationic center reacts with further monomers.

For this compound, the carboxylic acid group would need to be considered. Direct polymerization might be complicated by the acidic proton. Therefore, a common strategy would involve protecting the carboxylic acid (e.g., as an ester) prior to polymerization or using the carboxylate itself to initiate the polymerization under specific conditions. This approach would lead to the formation of functional polyesters or polyethers with pendant ester groups that could be subsequently hydrolyzed to reveal free carboxylic acid moieties along the polymer chain, creating highly functional materials.

Synthesis of Hyperbranched Polyethers and Functional Polymers Utilizing Oxetane Scaffolds

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture and a high density of terminal functional groups. nih.govuc.edu They can be synthesized through the polymerization of AB₂-type monomers, where 'A' and 'B' are reactive groups that can only react with each other. frontiersin.orgrsc.org

This compound can be envisioned as a precursor to an AB₂ monomer for the synthesis of hyperbranched polyethers. For example, a two-step transformation could convert the carboxylic acid into a functional group 'A' (e.g., a hydroxyl group via reduction). The oxetane ring itself represents a latent B₂ functionality. In the presence of an appropriate initiator, the 'A' group could initiate polymerization, while the ring-opening of the oxetane would generate two new chain ends (the 'B' groups, e.g., two new hydroxyls), leading to the characteristic branching of a hyperbranched structure. This strategy allows for the creation of complex polymer architectures with a high degree of functionality derived from the versatile oxetane scaffold. ustc.edu.cn

Exploration in Novel Resins and Photopolymers

Oxetanes are valuable components in the formulation of photocurable resins, particularly for applications requiring rapid curing and producing materials with high thermal and mechanical stability. The cationic ring-opening polymerization of oxetanes can be initiated by photoacid generators (PAGs), which release a strong acid upon exposure to UV light.

Research has shown that acrylic resins containing pendant oxetane groups can be synthesized and used in dual-curing systems. researchgate.net In this context, this compound could be used as a specialty monomer. It could be incorporated into a polymer backbone, for example, by forming an ester linkage with a hydroxy-functionalized acrylic monomer. The resulting monomer could then be copolymerized with other acrylics to produce a linear polymer with pendant 2-methyloxetane-2-carboxylate units. This functional polymer could then be formulated into a resin with a photoacid generator. Upon UV irradiation, the PAG would release acid, catalyzing the cross-linking of the polymer chains via the ring-opening of the pendant oxetane rings, forming a durable, cross-linked network.

Lack of Published Research on the Supramolecular Chemistry of this compound

Despite a thorough search of available scientific literature and databases, no specific research has been found on the supramolecular chemistry and self-assembly of this compound, including its hydrogen-bonding frameworks in self-assembled systems.

While the principles of supramolecular chemistry and the role of carboxylic acids in directing self-assembly through hydrogen bonding are well-established fields of study, it appears that this compound has not been a specific subject of investigation in this context.

General principles suggest that the carboxylic acid moiety of this compound would be expected to participate in hydrogen bonding. Carboxylic acids commonly form robust dimeric structures through hydrogen bonding, a well-known supramolecular synthon. rsc.org The presence of the oxetane ring, a four-membered cyclic ether, introduces unique structural and electronic features that could influence its self-assembly behavior. Oxetanes are known to be good hydrogen-bond acceptors, a property that might lead to competition or cooperation with the carboxylic acid's hydrogen-bonding capabilities. acs.org

The stereochemistry at the 2-position, being a quaternary center, would also impose specific steric constraints that would undoubtedly influence the packing and formation of any extended hydrogen-bonded network.

However, without experimental data from techniques such as X-ray crystallography or other spectroscopic methods, any discussion of the specific hydrogen-bonding frameworks and self-assembled systems of this compound would be purely speculative. There are currently no publicly available research articles, crystallographic data, or detailed studies that would allow for an in-depth, scientifically accurate discussion as requested.

Future research in this area would be necessary to elucidate the specific supramolecular behavior of this compound. Such studies would involve the synthesis and crystallization of this compound and its characterization using single-crystal X-ray diffraction to determine its solid-state structure and hydrogen-bonding motifs.

Future Research Perspectives for 2 Methyloxetane 2 Carboxylic Acid

Innovations in Catalytic Methodologies for Enhanced Selectivity

Future research into the synthesis of 2-methyloxetane-2-carboxylic acid is expected to focus heavily on the development of novel catalytic methodologies to achieve high levels of selectivity. While general methods for oxetane (B1205548) synthesis, such as the Williamson ether synthesis and the Paternò-Büchi reaction, are well-established, the specific stereoselective synthesis of 2,2-disubstituted oxetanes like the target molecule remains a challenge. kyoto-u.ac.jpresearchgate.net

Innovations will likely be directed towards enantioselective catalytic methods. The development of chiral Lewis acid catalysts or organocatalysts could enable the asymmetric synthesis of (R)- or (S)-2-methyloxetane-2-carboxylic acid. Such stereocontrol is crucial for pharmaceutical applications where the biological activity of a molecule is often dependent on its stereochemistry. Research into the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols has demonstrated the feasibility of achieving high stereoselectivity, and similar strategies could be adapted. acs.org

Furthermore, catalytic ring-opening reactions of the oxetane moiety in this compound present another avenue for innovation. While oxetanes are known to undergo ring-opening in the presence of Lewis acids, developing catalysts that can selectively activate the ring for reaction with a variety of nucleophiles would greatly expand the synthetic utility of this building block. illinois.edu For instance, an iron(III) benzoate (B1203000) complex has been shown to be an efficient catalyst for the ring-opening of terminal epoxides with carboxylic acids, and analogous systems could be explored for oxetanes. nih.govrsc.org

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Application for this compound | Desired Outcome |

| Chiral Lewis Acid Catalysis | Enantioselective synthesis from achiral precursors. | Access to optically pure (R)- and (S)-enantiomers. |

| Organocatalysis | Metal-free, stereoselective synthesis. | Greener and potentially more robust synthetic routes. |

| Selective Ring-Opening Catalysis | Controlled functionalization of the oxetane ring. | Generation of diverse derivatives with new properties. |

Discovery of Unprecedented Reactivity Modes and Transformations

A significant area for future investigation lies in uncovering novel reactivity modes of this compound. A recent and crucial discovery has been the unexpected isomerization of oxetane-carboxylic acids into lactones. acs.orgnih.gov This transformation, which can occur even at room temperature, highlights the inherent instability of some oxetane-carboxylic acids and opens up new synthetic possibilities. Further research is needed to fully understand the scope and mechanism of this isomerization for this compound and to harness it for the controlled synthesis of novel lactone structures. acs.orgnih.gov

The reactivity of radicals derived from the oxetane core is another promising research direction. Studies on the unimolecular reactions of 2-methyloxetanyl radicals have shown complex ring-opening and rearrangement pathways. nsf.govosti.govacs.orgresearchgate.net Investigating the radical-based transformations of this compound could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions. For example, photoredox-catalyzed decarboxylation could generate a tertiary radical at the 2-position, which could then participate in various coupling reactions. researchgate.net

The potential for this compound to act as a monomer in ring-opening polymerization is another underexplored area. The high reactivity and ring strain of the oxetane ring suggest that it could be polymerized to create novel polyesters with unique properties. nih.gov

Advanced Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) calculations have already been employed to study the mechanism of the isomerization of oxetane-carboxylic acids to lactones, providing valuable insights into the reaction energetics. acs.orgic.ac.ukic.ac.uk Future computational work could focus on predicting the stability and reactivity of a wide range of substituted 2-methyloxetane-2-carboxylic acids, guiding synthetic efforts towards stable and synthetically useful targets.

In silico design and molecular docking studies can be utilized to design derivatives with specific biological activities. nih.govnih.govrsc.orgmdpi.com By modeling the interactions of virtual libraries of this compound derivatives with biological targets, such as enzymes or receptors, researchers can identify promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery.

Predictive modeling can also be applied to forecast the physicochemical properties of novel derivatives, such as solubility, lipophilicity, and metabolic stability, which are critical parameters for the development of new pharmaceuticals. nih.gov

The table below outlines key areas for computational investigation.

| Computational Method | Research Focus | Potential Impact |

| Density Functional Theory (DFT) | Reaction mechanisms, stability of isomers, and transition states. | Rationalizing observed reactivity and predicting new transformations. |

| Molecular Docking | Binding of derivatives to biological targets. | Design of new drug candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from chemical structure. | Prioritizing synthetic targets. |

| ADME/Tox Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity. | Early-stage assessment of drug-likeness. |

Integration of Sustainable Synthesis Principles and Flow Chemistry Approaches

Future research will undoubtedly emphasize the development of sustainable and green synthetic routes to this compound and its derivatives. This aligns with the broader push in the chemical industry to reduce environmental impact. unibo.itmdpi.comresearchgate.net Key principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous solvents, will be central to these efforts. unibo.itmdpi.com

Flow chemistry offers a promising platform for the sustainable synthesis of oxetanes. kyoto-u.ac.jpresearchgate.net The use of microreactor systems allows for precise control over reaction parameters, enhanced safety, and improved scalability. The synthesis of 2,2-disubstituted oxetanes has been successfully demonstrated using flow chemistry, suggesting that this technology could be readily applied to the production of this compound. kyoto-u.ac.jpresearchgate.net Flow systems can also facilitate the use of unstable intermediates and hazardous reagents in a safer and more controlled manner. nih.govthieme-connect.com

The exploration of greener solvents and catalysts will also be a priority. The substitution of traditional volatile organic compounds with more environmentally benign alternatives, such as bio-based solvents, will be a key area of investigation. mdpi.commt.com The development of recyclable catalysts will further enhance the sustainability of the synthetic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyloxetane-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of structurally similar oxetane derivatives (e.g., 5-Ethylfuran-2-carboxylic acid) involves cyclization reactions or functional group transformations under controlled conditions (e.g., temperature, solvent polarity) . For this compound, nucleophilic ring-opening of oxetane precursors followed by oxidation could be explored. Reaction optimization should include HPLC or GC-MS to monitor intermediates and final purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Stability studies should employ accelerated degradation protocols (e.g., 40–80°C, pH 1–12) with periodic sampling. Analytical techniques like NMR (to track structural integrity) and LC-MS (to detect degradation products) are critical. Comparative data from adamantane-carboxylic acid studies suggest that steric hindrance in the oxetane ring may enhance stability in acidic environments .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its isomers or degradation products?

- Methodology : High-resolution NMR (¹H, ¹³C, and 2D COSY/HSQC) can resolve stereochemical ambiguities, while FTIR identifies carboxylic acid and oxetane ring vibrations. Mass spectrometry (HRMS or TOF-MS) provides molecular weight confirmation. For example, 6,7-Dihydroxynaphthalene-2-carboxylic acid was characterized using similar multimodal approaches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-catalyzed reactions?

- Methodology : Density Functional Theory (DFT) simulations can model the compound’s electronic structure and steric interactions with active sites. Studies on furan-2-carboxylic acid derivatives used docking software (e.g., AutoDock Vina) to predict binding affinities, which could be adapted for oxetane systems . Experimental validation via kinetic assays (e.g., Michaelis-Menten parameters) is recommended .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodology : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry). Discrepancies in similar compounds (e.g., 2-Methoxyamphetamine hydrochloride) were addressed by comparing multiple synthetic batches and referencing databases like PubChem .

Q. How can researchers assess the compound’s toxicity profile when in vivo data are limited?

- Methodology : Use in silico tools (e.g., EPA’s TEST software) to predict acute toxicity based on QSAR models. In vitro assays (e.g., Ames test for mutagenicity, hepatocyte viability assays) provide preliminary data. Safety guidelines from adamantane-carboxylic acid SDS emphasize handling precautions for structurally novel acids .

Data-Driven Research Questions

Q. What experimental designs minimize batch-to-batch variability in synthesizing this compound?

- Methodology : Implement Design of Experiments (DoE) to optimize critical parameters (e.g., catalyst loading, reaction time). Statistical analysis (ANOVA) of yield and purity data from multiple trials ensures reproducibility. For example, thiophene-2-carboxylic acid syntheses achieved consistency by controlling moisture levels and oxygen exposure .

Q. How do substituents on the oxetane ring influence the compound’s solubility and bioavailability?

- Methodology : Compare logP values (via shake-flask method or computational prediction) of this compound with analogs (e.g., 5-Ethylfuran-2-carboxylic acid). Permeability assays (Caco-2 cell monolayers) or PAMPA can model intestinal absorption. Structural insights from 4-phenyl-1,3-thiazole-2-carboxylic acid studies highlight the role of ring strain in solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.